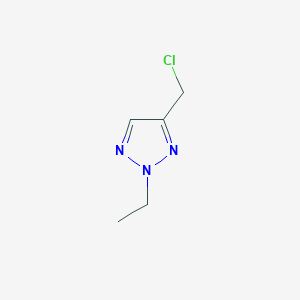

4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-7-4-5(3-6)8-9/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXHVKAOXQDBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267625 | |

| Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312601-19-6 | |

| Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312601-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 2 Ethyl 2h 1,2,3 Triazole and Its Congeners

Strategies for the Construction of the 2H-1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole ring is most prominently achieved through the cycloaddition of an azide (B81097) and an alkyne. The regiochemical outcome of this reaction—determining which nitrogen atom of the azide becomes attached to which carbon atom of the alkyne—is highly dependent on the chosen catalytic system.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 1,2,3-Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high yield, reliability, and exceptional regioselectivity. mdpi.comnih.gov This reaction, developed independently by the groups of Meldal and Sharpless, almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The reaction is robust, proceeding under mild, often aqueous conditions, and tolerates a wide variety of functional groups. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide to form the 1,4-disubstituted triazole product. nih.gov

While the standard CuAAC reaction is not the primary route for N2-substituted triazoles, specific multicomponent approaches utilizing copper catalysts have been developed. For instance, a one-pot, three-component reaction of chalcones, sodium azide, and halogenated aromatics using a cuprous oxide catalyst can selectively prepare N2-substituted-1,2,3-triazoles with yields up to 98%. frontiersin.orgnih.gov Similarly, a three-component synthesis using a terminal alkyne, sodium azide, and formaldehyde, catalyzed by copper, has been reported to efficiently produce 2-hydroxymethyl-2H-1,2,3-triazoles, which can serve as precursors to other N2-substituted congeners. frontiersin.orgnih.govscispace.com

Table 1: Overview of Selected Copper-Catalyzed Reactions for 1,2,3-Triazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Yield Range |

| Cu(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | Terminal Alkyne, Organic Azide | 1,4-disubstituted 1H-1,2,3-triazole | Standard "click" reaction; high regioselectivity for 1,4-isomer. nih.govwikipedia.org | Excellent |

| Cuprous Oxide (Cu₂O) | Chalcone, Sodium Azide, Halogenated Aromatic | N2-substituted-1,2,3-triazole | One-pot, three-component selective synthesis. frontiersin.orgnih.gov | Up to 98% |

| Copper catalyst with Acetic Acid | Terminal Alkyne, NaN₃, Formaldehyde | 2-hydroxymethyl-2H-1,2,3-triazole | Efficient three-component pathway to N2-substituted precursors. frontiersin.orgscispace.com | 67-95% |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis

In contrast to the copper-catalyzed variant, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and complementary method that regioselectively yields 1,5-disubstituted 1,2,3-triazoles. chalmers.seacs.org This alternative pathway was developed to access the other major regioisomer that is not formed in the CuAAC reaction. acs.org The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.org

A key advantage of the RuAAC is its broader substrate scope compared to CuAAC; it is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org The mechanism is believed to involve the oxidative coupling of the alkyne and azide to a ruthenacycle intermediate, followed by reductive elimination to furnish the 1,5-disubstituted triazole product. organic-chemistry.org This distinct mechanism accounts for the inverted regioselectivity compared to the copper-catalyzed process. nih.gov

Table 2: Comparison of CuAAC and RuAAC Methodologies

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Primary Product | 1,4-disubstituted 1,2,3-triazoles nih.govorganic-chemistry.org | 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgchalmers.se |

| Common Catalysts | Cu(I) salts, often generated in situ from Cu(II) and a reducing agent. wikipedia.org | [CpRuCl] complexes (e.g., CpRuCl(COD)). organic-chemistry.orgnih.gov |

| Alkyne Substrates | Primarily terminal alkynes. nih.gov | Terminal and internal alkynes. acs.orgorganic-chemistry.org |

| Mechanism | Involves a copper acetylide intermediate. nih.gov | Proceeds via a ruthenacycle intermediate. organic-chemistry.org |

Alternative 1,3-Dipolar Cycloaddition Reactions

Before the advent of highly efficient metal catalysis, the synthesis of 1,2,3-triazoles was primarily accomplished through the thermal Huisgen 1,3-dipolar cycloaddition. nih.govwikipedia.org This reaction involves heating an azide and an alkyne, but it generally requires elevated temperatures and, crucially, produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility for targeted synthesis. nih.govwikipedia.orgorganic-chemistry.org

To overcome these limitations, alternative methods that avoid metal catalysts or use different promoters have been explored. For instance, conducting the cycloaddition in hot water has been shown to afford 1,4-disubstituted 1,2,3-triazoles with high yields for arylacetylenes. rsc.org Other approaches have utilized iodine as a mediator in metal-free, azide-free syntheses. One such method involves the reaction of enaminones, tosylhydrazine, and primary amines to regioselectively construct 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org Furthermore, metal-free multicomponent reactions of phosphonium (B103445) salts, aldehydes, and sodium azide can yield 4,5-disubstituted 1H-1,2,3-triazoles through an olefinic phosphonium salt intermediate that undergoes a [3+2] cycloaddition. organic-chemistry.org

Multi-component Reaction Approaches to Triazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and simplified procedures. nih.gov

Several MCRs have been designed for the synthesis of 1,2,3-triazole scaffolds. A prominent example is the one-pot synthesis of 1,2,3-triazole derivatives from benzyl (B1604629) halides, sodium azide, and a terminal alkyne. nih.gov This reaction proceeds via the in situ generation of the organic azide, which then undergoes a cycloaddition. nih.gov Palladium/copper bimetallic catalysis has been used in a three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide to produce 2-allyl-substituted-1,2,3-triazoles. nih.govorganic-chemistry.org These MCRs provide direct and versatile entry points to complex triazole structures that might otherwise require lengthy, stepwise synthetic sequences.

Installation and Functionalization of the Chloromethyl Moiety

The synthesis of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole requires not only the formation of the N2-substituted triazole ring but also the introduction of the chloromethyl group at the C4 position. This can be achieved either by using a building block already containing this functionality or by functionalizing a pre-formed triazole ring.

Direct Halogenation Strategies on Triazole Scaffolds

While direct C-H chlorination of a methyl group on a triazole ring is challenging, a common and effective strategy is the halogenation of a hydroxymethyl-substituted triazole precursor. This two-step approach involves first synthesizing the corresponding alcohol, (2-ethyl-2H-1,2,3-triazol-4-yl)methanol, and then converting the hydroxyl group to a chloride.

The synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles can be accomplished via a copper-catalyzed three-component reaction of a terminal alkyne, sodium azide, and formaldehyde. frontiersin.orgscispace.com Once the hydroxymethyl triazole is obtained, the alcohol can be converted to the corresponding chloride using standard halogenating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Alternatively, direct halogenation of the triazole ring's C-H bond has been developed, although this is typically for introducing a halogen directly onto the ring rather than a substituent. For example, a highly regioselective halogenation of 2-substituted-1,2,3-triazoles at the C5 position has been achieved via sp² C–H activation. rsc.org Another method uses a potassium halide (KX) with oxone as an oxidant for the direct halogenation of 4-aryl-1,2,3-triazoles under metal-free conditions. rsc.org While these methods functionalize the triazole core itself, the conversion of a hydroxymethyl group remains the most practical route for obtaining the 4-(chloromethyl) moiety.

Synthesis Utilizing Chloromethyl-Containing Precursors

The direct synthesis of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be approached by introducing the chloromethyl group onto a pre-formed 2-ethyl-2H-1,2,3-triazole scaffold. A prominent and scalable method involves the conversion of a hydroxymethyl group, which acts as a stable precursor, into the desired chloromethyl functionality.

This transformation is typically achieved through chlorination of the corresponding alcohol, 4-(hydroxymethyl)-2-ethyl-2H-1,2,3-triazole. The synthesis of the alcohol precursor itself can be accomplished via a one-pot, three-component reaction involving an alkyne, sodium azide, and formaldehyde, which readily yields 2-hydroxymethyl-2H-1,2,3-triazoles. acs.orgfrontiersin.org The subsequent chlorination of the hydroxyl group is a critical step. Research has demonstrated that this conversion can be successfully and efficiently achieved using robust chlorinating agents. For instance, phosphorus pentachloride (PCl₅) has been effectively used for this chlorination on a significant scale (up to 60g), highlighting the viability of this route for producing 2H-chloromethyl-1,2,3-triazoles as versatile electrophilic intermediates. acs.org

The general reaction scheme for this approach is outlined below:

Table 1: Synthesis via Chlorination of Hydroxymethyl Precursor

| Step | Reactant(s) | Reagent(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 1 | Terminal Alkyne, Sodium Azide, Formaldehyde | Copper(I) catalyst | 2-Hydroxymethyl-2H-1,2,3-triazole | One-pot process, readily scalable. | acs.org |

This methodology benefits from the accessibility of the hydroxymethyl-triazole precursors and the efficiency of the subsequent chlorination step, making it a practical choice for obtaining the target compound.

Derivatization from Azidomethyl Intermediates and Subsequent Halogenation

An alternative synthetic pathway could theoretically proceed through a 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazole intermediate. This approach involves the initial synthesis of the azidomethyl-functionalized triazole, followed by the conversion of the azidomethyl group to a chloromethyl group.

The synthesis of the azidomethyl intermediate is well-established. It is typically prepared from the corresponding 2H-chloromethyl-1,2,3-triazole by reaction with sodium azide (NaN₃). acs.org This reaction proceeds as a standard nucleophilic substitution where the azide ion displaces the chloride. The resulting 2H-azidomethyl derivatives are stable compounds that can be isolated and characterized. acs.org

However, the subsequent conversion of the azidomethyl group (-CH₂N₃) back to a chloromethyl group (-CH₂Cl) is a less conventional and more challenging transformation. Standard synthetic protocols favor the formation of azides from chlorides, as azide is an excellent nucleophile and chloride is a good leaving group. Converting the azide to a chloride would require specific reagents capable of cleaving the C-N bond and introducing a chlorine atom, a process that is not commonly reported for this class of compounds.

Therefore, while the synthesis of the 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazole intermediate is straightforward, its utility as a direct precursor to the target chloromethyl compound via subsequent halogenation is synthetically complex and not a preferred route. The more conventional and efficient pathway remains the direct chlorination of the corresponding hydroxymethyl-triazole. acs.org

Regiochemical Control and Isomer Discrimination in 2H-1,2,3-Triazole Formation

A significant challenge in the synthesis of N-substituted 1,2,3-triazoles is controlling the regioselectivity to favor the 2-substituted (2H) isomer over the 1-substituted (1H) isomer. When alkylating an unsubstituted NH-1,2,3-triazole with an electrophile like an ethyl halide, a mixture of the N-1 and N-2 alkylated products is often obtained. acs.org The precise ratio of these isomers is highly dependent on the reaction conditions.

Several strategies have been developed to achieve regioselective synthesis of 2H-1,2,3-triazoles:

Base and Solvent Selection: The choice of base and solvent plays a crucial role in directing the alkylation. Studies on the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones have shown that using aprotic solvents with a catalytic amount of base, such as potassium carbonate (K₂CO₃) in acetonitrile (B52724), selectively yields the 2H-regioisomers. nih.govnih.gov Similarly, in the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides, the use of K₂CO₃ in dimethylformamide (DMF) produced the 2-substituted products regioselectively. organic-chemistry.org For the alkylation of 5-aryl-4-trifluoroacetyltriazoles, using sodium carbonate (Na₂CO₃) in DMF was found to preferentially yield 2-substituted triazoles with the amount of the minor 1-alkyl isomer being less than 6% in optimal cases. mdpi.com

Catalyst-Directed Synthesis: Multi-component reactions using specific catalysts can offer excellent regiocontrol. A palladium-catalyzed three-component synthesis of 2-allyl-1,2,3-triazoles has been reported, which is proposed to proceed through a rearrangement of an initial complex to the more thermodynamically stable 2H isomer. acs.org

Thermodynamic Stability: In some systems, the 2-substituted isomer is thermodynamically more stable than its 1-substituted counterpart. For example, during the hydrolysis of a mixture of 1H- and 2H-MOM-alkylated 4,5-dibromo-1,2,3-triazoles, only the 2-hydroxymethyl isomer was obtained, suggesting its greater thermodynamic stability. acs.org

The table below summarizes conditions favoring the formation of 2H-1,2,3-triazole isomers.

Table 2: Conditions Favoring 2H-1,2,3-Triazole Regioisomer Formation

| Reaction Type | Substrate | Reagents/Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Alkylation | 4-Bromo-NH-1,2,3-triazole | Alkyl halide, K₂CO₃, DMF | Regioselective formation of 2-substituted product. | organic-chemistry.org |

| Michael Addition | NH-1,2,3-triazole | α,β-Unsaturated ketone, cat. K₂CO₃, MeCN | Selective formation of 2H-regioisomers. | nih.gov |

| Alkylation | 5-Aryl-4-trifluoroacetyltriazole | Alkylating agent, Na₂CO₃, DMF | Preferential formation of 2-substituted triazoles (>94% selectivity). | mdpi.com |

These findings underscore the importance of carefully selecting reaction parameters to overcome the challenge of isomer discrimination and achieve high yields of the desired 2,4-disubstituted 2H-1,2,3-triazole.

Synthetic Route Efficiency and Scalability Considerations for 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole Production

The efficiency and scalability of a synthetic route are paramount for its practical application, particularly in industrial settings. When evaluating the production of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, several factors must be considered, including reagent safety, reaction simplicity, yield, and purification methods.

The route involving the three-component synthesis of a 2-hydroxymethyl-2H-1,2,3-triazole followed by chlorination presents significant advantages in terms of scalability. acs.org The initial one-pot reaction is described as experimentally simple and has been successfully scaled up to the mole level, yielding the product via a straightforward extractive workup. acs.org This avoids the need for costly and time-consuming chromatographic purification, a critical factor for large-scale synthesis. researchgate.net The subsequent chlorination step has also been proven effective on a multi-gram scale. acs.org

Table 3: Comparison of Synthetic Route Scalability

| Synthetic Approach | Advantages for Scalability | Disadvantages for Scalability | Reference(s) |

|---|---|---|---|

| Route 1: One-pot synthesis of hydroxymethyl precursor followed by chlorination. | Simple, one-pot procedure. Proven scalability to mole-scale. Avoids chromatography. | Utilizes highly toxic sodium azide. | acs.orgfrontiersin.org |

| Route 2: Alkylation of NH-triazole. | Potentially high regioselectivity under optimized conditions, avoiding isomeric separation. | May produce isomeric mixtures if not properly controlled, requiring difficult purification. | acs.orgorganic-chemistry.orgmdpi.com |

Ultimately, an ideal scalable process for 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole would combine a highly regioselective ring-forming or alkylation step with the use of safer, cost-effective reagents and starting materials, while minimizing complex purification procedures. The conversion of a readily prepared, scalable hydroxymethyl intermediate appears to be a robust and efficient strategy. acs.org

Reactivity Profiles and Transformational Pathways of 4 Chloromethyl 2 Ethyl 2h 1,2,3 Triazole

Chemical Reactivity of the Chloromethyl Group as an Electrophilic Site

The chlorine atom's inductive electron-withdrawing effect renders the adjacent methylene (B1212753) carbon electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is analogous to that of benzylic halides and is a cornerstone for the synthetic utility of this compound as a building block.

The chloromethyl group is an excellent substrate for SN2 reactions, where the chloride ion serves as a good leaving group. This allows for the facile introduction of various functional groups by reacting 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole with diverse nucleophiles. These reactions are fundamental in elaborating the core structure into more complex molecules. For instance, the compound can react with nucleophiles like amines or alcohols to generate new derivatives. smolecule.com

Common nucleophilic substitution reactions include:

Alkoxylation: Reaction with alkoxides (RO⁻) or alcohols (ROH) under basic conditions yields the corresponding ether derivatives.

Thiolation: Thiolates (RS⁻) or thiols (RSH) react to form thioethers, which are valuable intermediates in medicinal chemistry.

Amination: Primary and secondary amines can displace the chloride to form the corresponding substituted aminomethyl-triazoles.

Cyanation: The use of cyanide salts, such as sodium or potassium cyanide, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The table below summarizes the expected products from the reaction of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole with various classes of nucleophiles.

The chloromethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This transformation effectively removes the reactive chloro handle when it is no longer needed for further functionalization. Common laboratory methods for this reduction include catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C). Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or tin hydrides, can also be employed, although care must be taken to avoid reduction of the triazole ring under harsh conditions. While the reduction of ester groups on the triazole ring by sodium borohydride (B1222165) has been studied, the reduction of a chloromethyl group generally requires different conditions. nih.govmdpi.com

The chlorine atom of the chloromethyl group can be readily exchanged for other halogens or for the azido (B1232118) group, providing access to a wider range of reactive intermediates.

Halogen Exchange (Finkelstein Reaction): Treatment with an alkali metal halide in a suitable solvent (e.g., sodium iodide in acetone) allows for the conversion of the chloromethyl compound into its iodo- or bromomethyl analogues. The resulting 4-(iodomethyl) or 4-(bromomethyl) derivatives are often more reactive in subsequent nucleophilic substitution reactions due to the better leaving group ability of iodide and bromide compared to chloride.

Azide (B81097) Formation: The reaction with sodium azide (NaN₃) is a highly efficient method for introducing the azido group, yielding 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazole. This transformation is typically carried out in polar aprotic solvents like DMF or acetone. The resulting azidomethyl compound is a key precursor for synthesizing more complex nitrogen-containing heterocycles and is a versatile building block for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ijprajournal.com

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability and general resistance to degradation. The presence of three nitrogen atoms makes the ring electron-deficient, which significantly influences its reactivity patterns.

Due to the electron-deficient nature of the 1,2,3-triazole ring, it is generally deactivated towards classical electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, or Friedel-Crafts acylation under standard conditions. The reaction conditions required are often harsh and can lead to decomposition or low yields.

However, in 2,4-disubstituted 2H-1,2,3-triazoles like the title compound, the only available carbon for substitution is at the C5 position. When substitution does occur, it is directed to this site. Reactivity towards electrophiles can be enhanced by modifying the triazole ring, for example, through the formation of N-oxides. Research has shown that 2-phenyltriazole 1-oxides are activated at the C5 position towards electrophilic attack. rsc.org Deprotonated N-methoxytriazolium salts can also react with electrophiles to yield substituted triazole N-oxides. rsc.org

A more modern and synthetically powerful approach for the functionalization of the 1,2,3-triazole ring is through transition-metal-catalyzed C-H activation. nih.gov This methodology avoids the need for pre-functionalized starting materials (like halogenated triazoles) and allows for the direct formation of C-C or C-heteroatom bonds.

For 2,4-disubstituted 1,2,3-triazoles, these reactions overwhelmingly occur at the C5-H bond, which is the most activated and sterically accessible position on the ring. nih.govacs.org Palladium catalysts are most commonly employed for these transformations. nih.govscienceopen.com Direct arylation of the C5 position can be achieved by reacting the triazole with aryl halides in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govacs.org This reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov This method provides facile access to fully substituted 1,4,5-triazoles with well-defined regiochemistry. nih.govscienceopen.com

The table below provides an overview of representative metal-catalyzed coupling reactions at the C5 position of substituted 1,2,3-triazoles.

Ring-Opening and Rearrangement Processes

The N2-substituted 1,2,3-triazole ring is generally characterized by a high degree of aromatic stability, making ring-opening and rearrangement reactions less common compared to other heterocyclic systems. However, under specific conditions, particularly with the introduction of activating groups or the application of thermal or photochemical stimuli, these transformations can be induced. While specific studies on 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole are limited, the reactivity of analogous N2-substituted 1,2,3-triazoles provides insights into potential transformational pathways.

One notable transformation in the broader class of triazoles is the Dimroth rearrangement , which typically involves the isomerization of 1-alkyl- or 1-aryl-1,2,3-triazoles bearing an amino or imino group at the C5 position. rsc.org This acid or base-catalyzed rearrangement proceeds through a ring-opening and re-cyclization mechanism. For N2-substituted triazoles lacking such activating groups, like 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, the Dimroth rearrangement is not a readily accessible pathway.

Another relevant transformation is the Boulton-Katritzky rearrangement , a monocyclic rearrangement of heterocycles that can lead to the formation of N2-substituted 1,2,3-triazoles from hydrazones derived from oxadiazoles. researchgate.netscielo.br While this is a synthetic route to N2-substituted triazoles rather than a rearrangement of them, it highlights the potential for interconversion between five-membered heterocyclic systems under certain conditions.

More pertinent to the potential reactivity of the triazole core in 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole are denitrogenative ring-opening reactions . These reactions, which involve the cleavage of the N1-N2 or N2-N3 bond and extrusion of molecular nitrogen, are typically observed for 1,2,3-triazoles bearing an electron-withdrawing group at the N1 position. rsc.org N-acyl-1,2,3-triazoles, for instance, can undergo ring cleavage in the presence of Brønsted or Lewis acids. rsc.orgresearchgate.net Although the ethyl group at the N2 position is not strongly electron-withdrawing, it is conceivable that under harsh thermal or photochemical conditions, or through interaction with potent reagents, a similar denitrogenative pathway could be initiated, leading to the formation of highly reactive intermediates.

While direct evidence for ring-opening or rearrangement of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is not extensively documented in the literature, the known reactivity of related triazole systems suggests that such transformations would require significant energy input or specific activating functionalities that are not intrinsically present in the molecule.

Selective Functionalization Strategies for Complex Molecular Architectures

The primary utility of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole in the synthesis of complex molecules lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the selective introduction of a wide array of functional groups and the tethering of the triazole moiety to larger molecular scaffolds. The N2-ethyl substitution pattern is synthetically less common than the N1-substituted isomers often obtained from click chemistry, making this building block valuable for accessing unique chemical space. scielo.br

The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions with a variety of nucleophiles. This provides a straightforward and efficient method for elaborating the C4 position of the triazole ring.

Table 1: Nucleophilic Substitution Reactions of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amines | Primary or secondary amines | 4-(aminomethyl)-2-ethyl-2H-1,2,3-triazoles | Synthesis of bioactive compounds, ligands |

| Phenols | Substituted phenols | 4-(phenoxymethyl)-2-ethyl-2H-1,2,3-triazoles | Agrochemicals, pharmaceuticals |

| Thiols | Alkyl or aryl thiols | 4-(thiomethyl)-2-ethyl-2H-1,2,3-triazoles | Material science, medicinal chemistry |

| Azides | Sodium azide | 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazoles | Precursors for further click chemistry |

| Carboxylates | Carboxylic acid salts | 4-(acyloxymethyl)-2-ethyl-2H-1,2,3-triazoles | Prodrug synthesis |

The synthesis of bioactive molecules often leverages this reactivity. For instance, the reaction with various amines can lead to the formation of novel 1,2,3-triazole-4-carboxamides, a class of compounds with potential pharmacological activities. scielo.org.mx Similarly, reaction with phenols can yield ether-linked structures that are of interest in the development of new therapeutic agents.

A particularly powerful strategy involves the conversion of the chloromethyl group to an azidomethyl group by reaction with sodium azide. The resulting 4-(azidomethyl)-2-ethyl-2H-1,2,3-triazole is a versatile intermediate that can be employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". longdom.org This allows for the construction of more complex molecular architectures containing multiple triazole rings, which can act as linkers or pharmacophores in drug design. longdom.org

The selective functionalization at the C4 position, without disturbing the N2-substituted triazole core, underscores the utility of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole as a robust building block. The predictability and high efficiency of the nucleophilic substitution reactions at the chloromethyl group make it an ideal starting material for the systematic exploration of structure-activity relationships in drug discovery and for the construction of well-defined functional materials.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloromethyl 2 Ethyl 2h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the specific isomeric arrangement.

¹H-NMR Spectroscopy: The proton NMR spectrum provides precise information about the chemical environment and connectivity of hydrogen atoms. For the 2-ethyl-2H-1,2,3-triazole scaffold, the signals are expected in distinct regions. The ethyl group attached to the nitrogen atom typically presents as a quartet for the methylene (B1212753) protons (N-CH₂) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The chloromethyl group (Cl-CH₂) is expected to appear as a sharp singlet further downfield due to the electron-withdrawing effect of the chlorine atom. The sole proton on the triazole ring (H-5) also appears as a singlet, with its chemical shift being characteristic of the 2,4-disubstituted 2H-1,2,3-triazole isomer. rsc.org

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is expected to show five distinct signals corresponding to the two carbons of the ethyl group, the chloromethyl carbon, and the two aromatic carbons of the triazole ring (C-4 and C-5). rsc.orgmdpi.com The chemical shifts of the triazole ring carbons are particularly diagnostic for confirming the substitution pattern. mdpi.com

2D-NMR Spectroscopy: To definitively assign these signals and confirm the structure, two-dimensional NMR experiments are essential. digitellinc.comarkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (N-CH₂, -CH₃, Cl-CH₂, and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucially, an HMBC spectrum would show a correlation between the methylene protons of the ethyl group (N-CH₂) and the C-5 carbon of the triazole ring, confirming the N-2 substitution. arkat-usa.org The absence of a correlation between these protons and the C-4 carbon further solidifies the assignment. arkat-usa.org

| Predicted NMR Spectroscopic Data for 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole (in CDCl₃) | ||

|---|---|---|

| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Triazole-H5 | ~7.6 (s, 1H) | ~135 |

| N-CH₂-CH₃ | ~4.5 (q, J ≈ 7.3 Hz, 2H) | ~50 |

| N-CH₂-CH₃ | ~1.5 (t, J ≈ 7.3 Hz, 3H) | ~15 |

| Cl-CH₂ | ~4.7 (s, 2H) | ~38 |

| Triazole-C4 | - | ~144 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show several key absorption bands. High-wavenumber bands around 2900-3150 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl and chloromethyl groups, as well as the triazole ring C-H bond. The region between 1400-1600 cm⁻¹ typically contains absorptions from C=N and N=N stretching vibrations, which are characteristic of the triazole ring's aromatic system. rsc.orgajol.info A distinct band in the lower frequency region, typically around 650-800 cm⁻¹, can be assigned to the C-Cl stretching vibration of the chloromethyl group. ajol.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic triazole ring vibrations are often strong and well-defined in the Raman spectrum. nih.govresearchgate.net The symmetric C-H stretching modes of the alkyl groups and the C-Cl stretch are also typically Raman active.

| Predicted Vibrational Spectroscopy Data | |

|---|---|

| Frequency (cm⁻¹) | Assignment |

| 3120-3150 | C-H stretch (Triazole ring) |

| 2850-2990 | C-H stretch (Aliphatic -CH₂, -CH₃) |

| 1400-1550 | C=N, N=N ring stretching (Triazole) |

| 1200-1280 | Ring breathing modes (Triazole) |

| 650-800 | C-Cl stretch |

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis) for Molecular Formula Validation

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₅H₈ClN₃). cahiersmagellanes.comijbr.com.pk Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The experimentally measured mass is compared to the theoretical mass calculated from the isotopic masses of the constituent elements, with a match within a few parts per million (ppm) confirming the molecular formula. nih.govnih.govmdpi.comthermofisher.com

Fragmentation Analysis: Under conditions such as electron ionization (EI) or collision-induced dissociation (CID), the molecular ion fragments in a predictable manner, providing a "fingerprint" that aids in structural confirmation. libretexts.org The mass spectrum of 1,2,3-triazoles is known to be strongly dependent on the nature and position of its substituents. rsc.org Key fragmentation pathways for 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole would likely include:

Loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ ion.

Loss of an ethyl radical (•C₂H₅) to yield an [M-C₂H₅]⁺ ion.

Cleavage of the chloromethyl group to produce an [M-CH₂Cl]⁺ ion.

A characteristic fragmentation of many triazoles is the loss of a neutral nitrogen molecule (N₂), which can lead to an [M-N₂]⁺ fragment ion. rsc.orgnih.gov

| Predicted High-Resolution Mass Spectrometry Data | |

|---|---|

| Ion/Fragment | Calculated Exact Mass (m/z) |

| [M]⁺ (C₅H₈³⁵ClN₃) | 145.0407 |

| [M]⁺ (C₅H₈³⁷ClN₃) | 147.0377 |

| [M+H]⁺ (C₅H₉³⁵ClN₃) | 146.0485 |

| [M-Cl]⁺ (C₅H₈N₃) | 110.0718 |

| [M-C₂H₅]⁺ (C₃H₃ClN₃) | 116.0016 |

X-ray Diffraction Analysis for Crystalline State Structural Elucidation

For 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, an X-ray crystallographic study would confirm the planarity of the 1,2,3-triazole ring and the specific connectivity of the ethyl and chloromethyl substituents at the N-2 and C-4 positions, respectively. nih.govnih.gov The analysis would yield detailed crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. While this technique is unparalleled for structural confirmation, its application is contingent upon the ability to grow a single crystal of suitable size and quality. Currently, a published crystal structure for this specific compound is not available in open literature.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic organic compounds. Given that the synthesis of substituted triazoles can sometimes yield isomeric mixtures, high-resolution chromatographic methods are crucial for ensuring the identity and homogeneity of the target compound. arkat-usa.orgsielc.com

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing the purity of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole. A reversed-phase method, typically employing a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective for separating the target compound from starting materials, byproducts, and other potential isomers. nih.gov Detection is commonly achieved using a UV detector, as the triazole ring possesses a chromophore.

Gas Chromatography (GC): As a relatively volatile compound, 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is also amenable to analysis by Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS). dnu.dp.ua This technique separates compounds based on their boiling points and interactions with the stationary phase. The retention time serves as an identifier, while the coupled mass spectrometer provides mass-to-charge ratio data, confirming the identity of the eluted peak. GC analysis is highly sensitive and excellent for assessing the presence of volatile impurities. dnu.dp.ua

Research Applications and Prospective Directions in Triazole Chemistry

Role as Versatile Building Blocks in Diversified Organic Synthesis

The 1,2,3-triazole framework is a cornerstone of modern synthetic chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Compounds like 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole are valuable building blocks that capitalize on the stability and synthetic accessibility of the triazole core. tandfonline.com

The primary feature that makes 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole a versatile building block is the chloromethyl group at the 4-position. This group serves as a potent electrophilic handle, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the triazole moiety to a wide range of substrates, including those containing alcohol, amine, or thiol functional groups.

The triazole ring itself imparts several advantageous properties to the molecules it is incorporated into. It is:

Chemically Stable : Resistant to hydrolysis, oxidation, reduction, and metabolic degradation. nih.gov

Aromatic : The five-membered ring has aromatic character, contributing to molecular rigidity.

Polar : The presence of three nitrogen atoms creates a significant dipole moment, which can influence solubility and facilitate hydrogen bonding with biological targets. nih.gov

Bioisosteric : The 1,4-disubstituted 1,2,3-triazole is a well-established bioisostere of the trans-amide bond, mimicking its size, planarity, and dipole moment, which is a critical feature in medicinal chemistry. nih.govmdpi.com

The 2-ethyl substituent on the triazole ring can modulate the compound's physical properties, such as lipophilicity and solubility, and can introduce steric effects that influence its reactivity and interactions with other molecules. The strategic placement of substituents on the triazole ring is crucial for determining the final application of the molecule, with potential uses in materials science and as agrochemical precursors. smolecule.com

Strategic Incorporation into Complex Molecular Frameworks

The utility of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole as a building block is best demonstrated by its strategic incorporation into larger, more complex molecular architectures. Synthetic chemists leverage the reactivity of the chloromethyl group to link the stable triazole core to other pharmacophores or functional units, creating hybrid molecules with novel properties. nih.gov

One common strategy involves reacting the chloromethyl group with a nucleophile present on another complex molecule. For instance, a phenol, amine, or thiol on a separate molecular scaffold can displace the chloride ion to form a stable ether, amine, or thioether linkage, respectively. This approach has been used to synthesize a variety of complex heterocyclic systems. Research has shown the synthesis of triazole-linked thiazoles, quinazolinones, and coumarins, demonstrating the broad applicability of this method. nih.govdoi.orgajgreenchem.comnih.gov

The following table illustrates representative synthetic transformations where a halomethyl-triazole could be employed to build more complex structures.

| Starting Scaffold | Nucleophilic Group | Linkage Formed | Resulting Hybrid Molecule Type |

| Benzothiazole | Thiol (-SH) | Thioether (-S-CH₂-) | Benzothiazole-Triazole Hybrid |

| Quinazolinone | Amine (-NH₂) | Secondary Amine (-NH-CH₂-) | Quinazolinone-Triazole Hybrid |

| Coumarin | Phenol (-OH) | Ether (-O-CH₂-) | Coumarin-Triazole Hybrid |

| Peptide | Cysteine (-SH) | Thioether (-S-CH₂-) | Peptide-Triazole Conjugate |

This modular approach allows for the rapid generation of molecular libraries for screening in drug discovery and materials science. The 1,2,3-triazole acts as a stable and predictable "linker" that connects different molecular fragments, a property that has been extensively explored in the development of lead compounds for diverse biological targets. nih.gov

Development of Chemical Probes and Tags Based on Halomethyl-Triazole Scaffolds

The specific reactivity of the halomethyl group makes scaffolds like 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole ideal for the design of chemical probes and activity-based tags. mdpi.com These tools are crucial for studying biological processes, identifying protein targets, and understanding enzyme mechanisms. Halomethyl-triazoles have been successfully employed as reagents for the rapid and site-selective modification of proteins. mdpi.com

A prominent application is the alkylation of cysteine residues. The sulfur atom in the cysteine side chain is a soft nucleophile that readily attacks the electrophilic carbon of the chloromethyl group, forming a stable covalent thioether bond. This reaction has been used to generate mimics of post-translational modifications (PTMs), where the triazole ring acts as a stable surrogate for a native amide bond. mdpi.com This allows researchers to study the function of specific PTMs without the concern of enzymatic cleavage that would occur with a natural amide linkage. mdpi.com

The reactivity of the halomethyl group can be tuned by changing the halogen, following the expected trend for leaving group ability (I > Br > Cl). This allows for the optimization of reaction times and reagent concentrations for specific applications. mdpi.com

Table: Reactivity of Halomethyl-Triazoles in Protein Modification

| Halogen | Leaving Group Ability | Reactivity | Application Note |

|---|---|---|---|

| Chloro (Cl) | Good | Moderate | Effective for selective cysteine modification. mdpi.com |

| Bromo (Br) | Better | High | Allows for faster reaction times or lower reagent concentrations. mdpi.com |

Beyond protein modification, the 1,2,3-triazole motif has been integrated into fluorescent probes as a conjugative linker between a receptor (e.g., an ion-binding crown ether) and a fluorophore. researchgate.net The electronic properties of the triazole can facilitate intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a change in fluorescence upon binding of the target analyte. This highlights the dual role of the triazole: a stable synthetic linker and an active electronic component.

Future Research Avenues in Synthetic Methodology and Applications of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

While 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is a valuable synthetic tool, several avenues for future research could further expand its utility.

Synthetic Methodology:

Greener Synthesis: Developing more sustainable and atom-economical routes to synthesize the compound itself, potentially utilizing flow chemistry or alternative energy sources like ultrasound or microwave irradiation to improve efficiency. nih.gov

Late-Stage Functionalization: Exploring methods for the direct functionalization of the C-H bond at the 5-position of the triazole ring. This would allow for the introduction of additional diversity after the chloromethyl group has been used for conjugation, creating highly complex and multi-functionalized molecules.

Catalyst Development: Designing new catalysts for azide-alkyne cycloaddition that operate under milder conditions, tolerate a broader range of functional groups, or provide access to less common triazole isomers. tandfonline.com

Applications:

Medicinal Chemistry: Systematically incorporating this building block into a wider range of known pharmacophores to explore new structure-activity relationships for anticancer, antimicrobial, or antiviral agents. nih.govnih.gov

Chemical Biology: Designing novel, highly specific chemical probes based on the halomethyl-triazole scaffold for targeting other nucleophilic amino acid residues beyond cysteine, or for use in proximity-labeling proteomics experiments.

Materials Science: Investigating the use of 4-(chloromethyl)-2-ethyl-2H-1,2,3-triazole as a monomer or cross-linker for the synthesis of novel polymers. The polar, rigid triazole core could impart unique thermal and mechanical properties to the resulting materials. smolecule.com

Agrochemicals: Exploring its potential as a precursor for new fungicides or herbicides, leveraging the known biological activity of the triazole heterocycle. smolecule.com

The continued exploration of this and related triazole building blocks promises to yield new discoveries across the chemical sciences.

Q & A

Q. Table 1. Key NMR Assignments for 4-(Chloromethyl)-2-ethyl-2H-1,2,3-triazole

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-CH₂CH₃ | 1.66 (t, J = 7.3 Hz) | Triplet | |

| N-CH₂ | 4.58 (q, J = 7.3 Hz) | Quartet | |

| CH₂Cl | 4.48 (s) | Singlet | |

| Triazole C-4 | 143.2 | - |

Q. Table 2. Synthetic Yields Under Varied Conditions

| Reaction Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DBU, acetonitrile, 30 min | 80 | >95 | |

| NaN₃, DMF, 12 h | 85 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.